Dibenzyl aspartate 4-methylbenzenesulfonate

Description

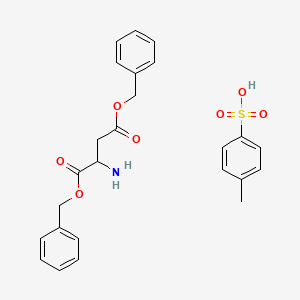

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate (CAS 4079-62-3) is a synthetic amino acid derivative where both carboxyl groups of aspartic acid are esterified with benzyl groups, and the amino group is protonated by p-toluenesulfonic acid (tosylate). Its molecular formula is C₂₅H₂₇NO₇S, with a molecular weight of 485.55 g/mol . Structurally, it consists of a racemic (D,L) aspartic acid backbone, making it distinct from enantiopure L- or D-forms (e.g., L-form CAS 2886-33-1) .

Properties

IUPAC Name |

dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMUYZYLPUHSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951484 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2886-33-1, 4079-62-3 | |

| Record name | 1,2-Bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4079-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification proceeds via a two-step mechanism: (1) protonation of the carboxylic acid group by p-TsOH, enhancing its electrophilicity, and (2) nucleophilic attack by benzyl alcohol to form the benzyl ester. For dicarboxylic acids like aspartic acid, two equivalents of benzyl alcohol are required. However, excess benzyl alcohol (4–5 equivalents) is typically employed to drive the reaction to completion. The p-TsOH serves dual roles as a catalyst and a source of the sulfonate anion, which forms an ionic pair with the protonated amino group of aspartic acid, stabilizing the intermediate.

Solvent Systems and Azeotropic Water Removal

Cyclohexane is the preferred solvent due to its ability to form an azeotrope with water (boiling point: 69°C), enabling efficient water removal during reflux. Hegde et al. (2020) demonstrated that a reaction mixture containing 1 g (6.8 mmol) of L-glutamic acid, 1.56 g (8.2 mmol) of p-TsCl, 4 mL (38.6 mmol) of benzyl alcohol, and 20 mL cyclohexane, when refluxed for 24 hours, yielded 87% of the target compound. Comparable results were observed for D,L-aspartic acid, with VulcanChem reporting 85–90% yields under analogous conditions.

Alternative Catalysts: p-Toluenesulfonyl Chloride (p-TsCl)

p-TsCl has emerged as an effective alternative to p-TsOH, particularly in anhydrous conditions. This method avoids the inherent moisture sensitivity of p-TsOH and simplifies purification by generating HCl gas as a byproduct, which can be easily removed.

Protocol Optimization

In a representative procedure, aspartic acid (1 equiv), benzyl alcohol (6 equiv), and p-TsCl (1.2 equiv) are refluxed in cyclohexane. The reaction progress is monitored by TLC, with completion typically achieved within 18–24 hours. Precipitation with ethyl acetate yields the p-toluenesulfonate salt directly, eliminating the need for ion-exchange steps. This method achieves 85–87% yields, comparable to p-TsOH-catalyzed reactions, while reducing racemization risks due to milder acidic conditions.

Industrial-Scale Synthesis via Catalytic Hydrogenation

Patent US4709086A discloses a scalable route to 4-benzyl aspartate, wherein dibenzyl aspartate-p-toluenesulfonate undergoes selective hydrogenolysis. This method highlights the compound’s role as a precursor for aspartame synthesis.

Hydrogenation Conditions and Selectivity

Using 5% palladium on carbon (Pd/C) as a catalyst, hydrogenation at 25–50°C in aqueous/organic biphasic systems (e.g., toluene-water) selectively removes the 1-benzyl group, yielding 4-benzyl aspartate-p-toluenesulfonate. Key parameters include:

Challenges in Mono-Debenzylation

The patent notes competing over-hydrogenation to fully deprotected aspartic acid, which is mitigated by precise control of hydrogen uptake (2,300–4,500 mL H₂ per mole substrate) and periodic catalyst replenishment. Post-hydrogenation, pH adjustment to 5.5–5.7 precipitates the product, which is isolated via filtration and recrystallization from water.

Solvent Effects on Racemization and Yield

Recent studies emphasize solvent selection as critical for preserving enantiomeric purity. Polar aprotic solvents like acetonitrile increase reaction rates but promote racemization, while nonpolar solvents like cyclohexane minimize epimerization.

Comparative Solvent Data

| Solvent | Yield (%) | Racemization (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclohexane | 87 | <2 | 24 |

| Toluene | 82 | 5–8 | 18 |

| Acetonitrile | 78 | 12–15 | 12 |

Data adapted from Hegde et al. (2020) and AIR Unimi (2025). Cyclohexane’s low polarity stabilizes the transition state, reducing lateral chain mobility and thus racemization.

Purification and Characterization

Crude D,L-aspartic acid dibenzyl ester-p-toluenesulfonate is typically purified by:

-

Precipitation : Cold ethyl acetate induces crystallization, removing unreacted benzyl alcohol and p-TsCl.

-

Recrystallization : Hot water or ethanol/water mixtures (80:20 v/v) yield >99% pure product, as confirmed by HPLC.

-

Ion-Exchange Chromatography : Optional for analytical-grade material, using Dowex 50WX8 resin to replace residual sulfonate counterions.

Characterization via NMR (400 MHz, DMSO-d₆) reveals key signals:

-

δ 7.75 (d, J = 8.4 Hz, aromatic H from p-toluenesulfonate)

-

δ 5.15 (s, benzyl CH₂)

-

δ 4.30 (m, α-H of aspartate)

Industrial Applications and Scalability

The VulcanChem process exemplifies industrial adaptation, utilizing 100 L reactors with continuous azeotropic distillation to achieve batch yields of 8–10 kg. Key scale-up considerations include:

-

Heat Management : Exothermic esterification requires jacketed reactors with coolant circulation.

-

Catalyst Recovery : Pd/C filtration and reactivation reduce costs in hydrogenation steps.

-

Waste Streams : Cyclohexane and ethyl acetate are recycled via fractional distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield aspartic acid and benzyl alcohol.

Hydrogenolysis: The benzyl groups can be removed via hydrogenolysis to produce free aspartic acid.

Substitution Reactions: The p-toluenesulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.

Hydrogenolysis: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).

Substitution Reactions: Involve nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

Hydrolysis: Aspartic acid and benzyl alcohol.

Hydrogenolysis: Aspartic acid.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is widely used as an intermediate in the synthesis of peptides and other complex organic molecules. Its role as a protecting group for carboxyl groups during peptide synthesis is particularly notable, allowing for selective reactions without interference from these functional groups .

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and bioavailability has made it valuable in developing therapeutic agents .

Table 1: Pharmaceutical Applications

| Application Area | Specific Use |

|---|---|

| Neurological Disorders | Intermediate in drug synthesis |

| Metabolic Diseases | Insights into amino acid metabolism |

| Protein Engineering | Modifying proteins for stability |

| Cosmetic Formulations | Moisturizing agent in skin care products |

Biochemical Research

In biochemical studies, D,L-aspartic acid dibenzyl ester-p-toluenesulfonate is utilized to explore enzyme mechanisms and protein interactions. It aids in understanding metabolic pathways and identifying potential therapeutic targets for metabolic diseases .

Protein Engineering

The compound's ester form is advantageous for modifying proteins to enhance their stability and activity. This application is particularly relevant in developing biocatalysts and therapeutic proteins, which require precise control over their structural properties .

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate as a protecting group in peptide synthesis. Researchers successfully synthesized a series of peptides with high yields while maintaining the integrity of the carboxyl groups during subsequent reactions .

Case Study 2: Inhibition Studies

Research on inhibitors of aspartate transcarbamoylase (ATCase) highlighted the role of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate in designing competitive inhibitors. These inhibitors showed significant potency, indicating potential applications in drug development targeting metabolic enzymes .

Industrial Applications

In addition to its research applications, D,L-aspartic acid dibenzyl ester-p-toluenesulfonate finds use in various industrial sectors:

Mechanism of Action

The mechanism of action of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate involves its ability to act as a protecting group for the carboxyl groups of aspartic acid. This protection is crucial during peptide synthesis, as it prevents unwanted side reactions and ensures the correct formation of peptide bonds. The p-toluenesulfonate group enhances the solubility and reactivity of the compound, making it easier to handle in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Backbone Variations

L-Glutamic Acid Dibenzyl Ester-p-Toluenesulfonate (CAS 2791-84-6)

- Structure : Glutamic acid (with an additional -CH₂- group compared to aspartic acid) esterified with benzyl groups.

- Molecular Formula: C₂₆H₂₉NO₇S; Molecular Weight: 499.58 g/mol .

- Key Differences :

L-Isoleucine Benzyl Ester-p-Toluenesulfonate (CAS 16652-75-8)

- Structure: Isoleucine (branched-chain amino acid) with a single benzyl ester.

- Molecular Formula: C₁₃H₁₉NO₂·C₇H₈O₃S; Molecular Weight: ~393.46 g/mol .

- Key Differences :

- Single ester group reduces protection complexity.

- Branched side chain affects solubility and crystallinity.

Ester Group Variations

D-Aspartic Acid α,β-Dibenzyl Ester-p-Toluenesulfonate (CAS 4079-59-8)

- Structure : Enantiopure D-aspartic acid analog.

- Molecular Formula: Identical to the DL-form (C₂₅H₂₇NO₇S) but with opposite chirality .

- Key Differences: Chirality impacts interactions in chiral environments (e.g., enzyme-mediated reactions). Critical for synthesizing D-amino acid-containing peptides .

L-Aspartic Acid Diallyl Ester-p-Toluenesulfonate

- Structure : Aspartic acid esterified with allyl groups instead of benzyl.

- Molecular Formula: C₁₇H₂₃NO₇S; Molecular Weight: 385.43 g/mol .

- Key Differences :

L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride

Counterion Variations

L-Aspartic Acid Dibenzyl Ester Hydrochloride

Thermal and Crystallographic Behavior

- Thermal Expansion: Parent amino acids (L-aspartic acid, DL-aspartic acid) exhibit anisotropic thermal deformation, with contraction along the ac-plane due to shear in monoclinic crystals .

- Ester Impact: Benzyl esterification likely reduces thermal contraction compared to free amino acids by altering hydrogen-bonding networks .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Storage Conditions | Applications |

|---|---|---|---|---|---|---|

| D,L-Aspartic Acid Dibenzyl Ester-p-TsOH | 4079-62-3 | C₂₅H₂₇NO₇S | 485.55 | N/A | Room Temp/+4°C | Peptide synthesis |

| L-Glutamic Acid Dibenzyl Ester-p-TsOH | 2791-84-6 | C₂₆H₂₉NO₇S | 499.58 | N/A | Room Temp | Extended side-chain protection |

| L-Aspartic Acid Di-tert-Butyl Ester HCl | N/A | C₁₂H₂₄ClNO₄ | 281.78 | N/A | -20°C | Acid-labile protection |

| L-Aspartic Acid Diallyl Ester-p-TsOH | N/A | C₁₇H₂₃NO₇S | 385.43 | N/A | Room Temp | Pd-mediated deprotection |

Research and Industrial Relevance

- Stereochemical Impact : D- and L-forms are critical for synthesizing enantioselective pharmaceuticals .

- Thermal Stability : Benzyl esters offer robustness in high-temperature reactions, while allyl/tert-butyl esters suit mild conditions .

- Counterion Choice : Tosylate enhances crystallinity, whereas hydrochloride improves solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid under Dean-Stark conditions to azeotropically remove water. Critical parameters include stoichiometric ratios (e.g., 1.2 equiv. of p-toluenesulfonic acid), solvent choice (cyclohexane for azeotropic distillation), and reaction duration (4–24 hours). Post-synthesis, purification involves ethyl acetate precipitation or chromatography . For example, Scheme 8 in achieves 89% yield using NaH and THF, highlighting the importance of base selection and solvent polarity .

Q. What spectroscopic techniques are recommended for characterizing D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate?

- Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 7.06–7.72 ppm for benzyl and p-toluenesulfonate groups) and α-protons near δ 4.0–4.3 ppm. Methine protons of aspartic acid appear as doublets (J = 7.6 Hz) .

- HPLC : Chiral columns (e.g., Phenomenex Lux Cellulose-1) with hexane/iPrOH eluents resolve enantiomers, critical for assessing enantiomeric excess (e.g., 100% e.e. achieved in ) .

- Mass Spectrometry : Confirms molecular weight (e.g., C18H19NO4·C7H8O3S, Mw = 349.82) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis of D,L-Aspartic acid dibenzyl ester derivatives?

- Methodological Answer : Enantiopure synthesis requires chiral resolution or asymmetric catalysis. demonstrates the use of p-toluenesulfonic acid in benzyl alcohol to form diastereomeric salts, which precipitate selectively. HPLC monitoring (hexane/iPrOH 9:1, 1 mL/min) ensures ≥99% e.e. . Kinetic control via low-temperature reactions (e.g., −15°C in ) minimizes racemization, while enzyme-mediated esterification (not explicitly cited) is a complementary approach .

Q. What mechanistic insights explain the role of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate in ACAT enzyme inhibition?

- Methodological Answer : The compound’s dibenzyl ester groups enhance lipophilicity, enabling selective binding to ACAT-1/2 active sites. Competitive inhibition is inferred from structural analogs (e.g., sc-223562 in ), where the p-toluenesulfonate moiety stabilizes ionic interactions with lysine residues. Kinetic assays (e.g., IC50 determination via cholesterol esterification assays) and molecular docking studies are recommended to validate binding modes .

Q. How can racemic mixtures of aspartic acid derivatives be resolved using this compound?

- Methodological Answer : Racemates are resolved via diastereomeric salt formation. For example, describes treating racemic alanine benzyl ester with p-toluenesulfonic acid, yielding enantiopure salts after crystallization. Alternatively, chiral auxiliaries (e.g., (+)- or (−)-menthol) can induce crystallization. HPLC-guided fractional recrystallization (as in ) ensures >98% enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.